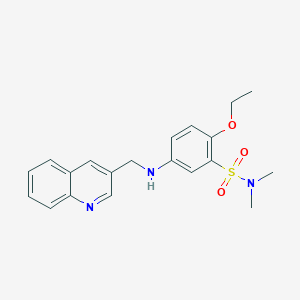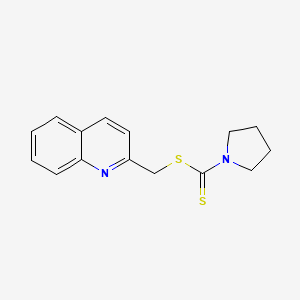![molecular formula C19H27N3O3 B7057483 6-[[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057483.png)
6-[[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a substituted benzoxazine with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential anti-tubercular activity and other pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, in its potential anti-tubercular application, it may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Morpholinopyrimidine derivatives: Investigated for their anti-inflammatory activity and potential therapeutic applications.
Uniqueness
6-[[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one stands out due to its unique benzoxazine core and the presence of both piperazine and oxane rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-[[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-11-22(16-4-8-24-9-5-16)7-6-21(14)12-15-2-3-18-17(10-15)20-19(23)13-25-18/h2-3,10,14,16H,4-9,11-13H2,1H3,(H,20,23)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFWTLXYYVBORM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=CC3=C(C=C2)OCC(=O)N3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CC2=CC3=C(C=C2)OCC(=O)N3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(3-Hydroxy-6-methylpyridin-2-yl)methylamino]phenyl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7057412.png)

![9-[(5-Chloro-4-fluoro-2-hydroxyphenyl)methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B7057439.png)
![(3S,4S)-N,N-dimethyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-4-(trifluoromethyl)pyrrolidine-3-sulfonamide](/img/structure/B7057440.png)
![methyl 4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate](/img/structure/B7057443.png)
![1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-4-methoxy-2,2-dimethylbutan-1-one](/img/structure/B7057444.png)

![1-(5-Chlorothiophen-2-yl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane](/img/structure/B7057451.png)
![[4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7057455.png)
![(3,5-Dimethyl-1,2-thiazol-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B7057461.png)
![4-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-oxoethyl]-2-methyl-1,2,4-triazol-3-one](/img/structure/B7057473.png)
![1-[4-(1H-indol-7-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7057479.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-2-propan-2-yl-1H-pyrrole-3-carboxamide](/img/structure/B7057497.png)
![4,5-Dimethyl-2-[[4-[(3-methyltriazol-4-yl)methyl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B7057501.png)
